

Comparative NMR Spectral Analysis: Methyl(oxolan-2-ylmethyl)amine and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl(oxolan-2-ylmethyl)amine**

Cat. No.: **B1294518**

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl(oxolan-2-ylmethyl)amine** and its structural analog, Tetrahydrofurfurylamine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. Due to the absence of publicly available experimental spectra for **Methyl(oxolan-2-ylmethyl)amine**, this guide presents predicted data based on established NMR principles and comparison with closely related structures.

Introduction to Spectral Analysis

NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in ^1H and ^{13}C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined. This guide focuses on the spectral features of **Methyl(oxolan-2-ylmethyl)amine** and compares them with the experimental data for Tetrahydrofurfurylamine to highlight the influence of N-methylation on the NMR spectrum.

Predicted and Experimental NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Methyl(oxolan-2-ylmethyl)amine** and the experimental data for the comparative compound, Tetrahydrofurfurylamine.

Table 1: ^1H NMR Spectral Data

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl(oxolan-2-ylmethyl)amine	H-1' (CH_3)	~ 2.4	Singlet (s)	-
H-2' (CH_2)	~ 2.6 - 2.8	Multiplet (m)	-	
H-2 (CH)	~ 3.9 - 4.1	Multiplet (m)	-	
H-3 (CH_2)	~ 1.8 - 2.0	Multiplet (m)	-	
H-4 (CH_2)	~ 1.5 - 1.7	Multiplet (m)	-	
H-5 (CH_2)	~ 3.6 - 3.8	Multiplet (m)	-	
NH	Broad singlet (br s)	-		
Tetrahydrofurfurylamine	H-1' (NH_2)	Broad singlet (br s)	-	
H-2' (CH_2)	2.7 - 2.9	Multiplet (m)	-	
H-2 (CH)	3.9 - 4.1	Multiplet (m)	-	
H-3 (CH_2)	1.8 - 2.0	Multiplet (m)	-	
H-4 (CH_2)	1.4 - 1.6	Multiplet (m)	-	
H-5 (CH_2)	3.6 - 3.8	Multiplet (m)	-	

Table 2: ^{13}C NMR Spectral Data

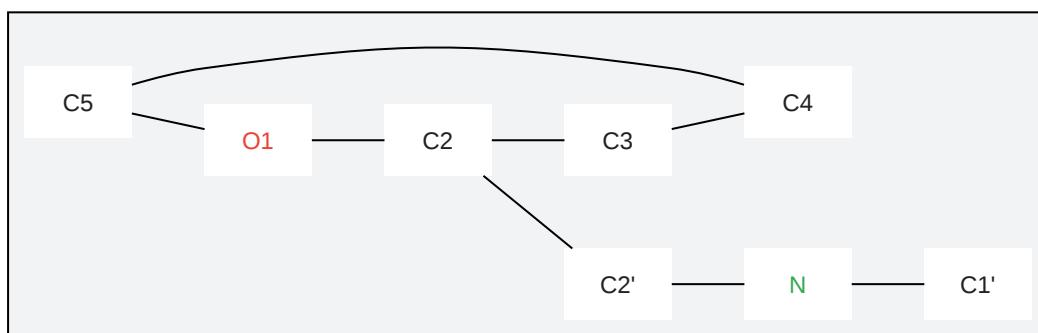
Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
Methyl(oxolan-2-ylmethyl)amine	C-1' (CH_3)	~ 36
C-2' (CH_2)	~ 58	
C-2 (CH)	~ 78	
C-3 (CH_2)	~ 28	
C-4 (CH_2)	~ 26	
C-5 (CH_2)	~ 68	
Tetrahydrofurfurylamine	C-2' (CH_2)	~ 48
C-2 (CH)	~ 79	
C-3 (CH_2)	~ 30	
C-4 (CH_2)	~ 26	
C-5 (CH_2)	~ 68	

Experimental Protocols

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra is crucial for accurate structural elucidation and comparison.

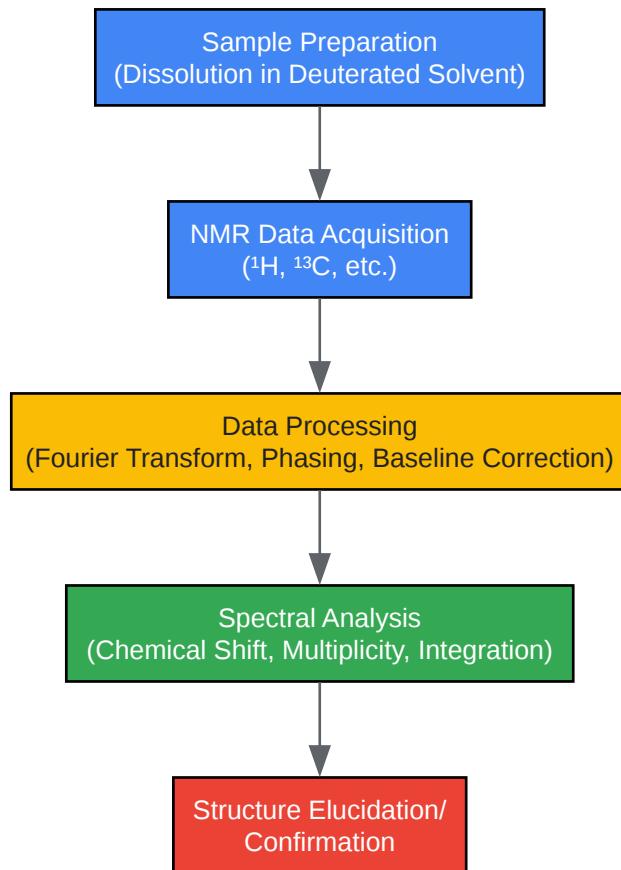
1. Sample Preparation:

- Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities.
- Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). Chloroform-d (CDCl_3) is a common choice for amines.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts ($\delta = 0.00$ ppm).


2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Typically -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

Visualization of Structures and Workflow


To aid in the interpretation of the NMR data, the chemical structures with atom numbering and a general workflow for NMR analysis are provided below.

Chemical Structure of Methyl(oxolan-2-ylmethyl)amine

[Click to download full resolution via product page](#)

Caption: Structure of **Methyl(oxolan-2-ylmethyl)amine** with atom numbering.

General NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectral analysis.

Discussion and Comparison

The introduction of a methyl group on the nitrogen atom in **Methyl(oxolan-2-ylmethyl)amine** is predicted to cause notable changes in the NMR spectrum compared to Tetrahydrofurfurylamine.

- **¹H NMR:** A new singlet signal for the N-methyl protons (H-1') is expected to appear around 2.4 ppm. The protons on the carbon adjacent to the nitrogen (H-2') in **Methyl(oxolan-2-ylmethyl)amine** are likely to be slightly deshielded (shifted downfield) compared to those in

Tetrahydrofurfurylamine due to the electronic effect of the additional methyl group. The broad signal of the amine proton (NH) will still be present but will integrate to one proton instead of two.

- ¹³C NMR: The most significant difference is the appearance of a new signal for the N-methyl carbon (C-1') at approximately 36 ppm. The carbon adjacent to the nitrogen (C-2') is expected to be significantly deshielded (shifted downfield by about 10 ppm) in **Methyl(oxolan-2-ylmethyl)amine** compared to the primary amine, a typical effect of N-alkylation. The chemical shifts of the tetrahydrofuran ring carbons are predicted to be less affected by the N-methylation.

This comparative guide provides a foundational understanding of the NMR spectral characteristics of **Methyl(oxolan-2-ylmethyl)amine**. The predicted data, in conjunction with the experimental protocol and comparative analysis, serves as a valuable resource for the identification and characterization of this and related compounds.

- To cite this document: BenchChem. [Comparative NMR Spectral Analysis: Methyl(oxolan-2-ylmethyl)amine and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294518#1h-and-13c-nmr-spectral-analysis-of-methyl-oxolan-2-ylmethyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com